

Technical Guide: Methyl 3-(bromomethyl)picolinate (CAS 116986-09-5)

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Compound of Interest

Compound Name: **Methyl 3-(bromomethyl)picolinate**

Cat. No.: **B047344**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-(bromomethyl)picolinate**, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

Methyl 3-(bromomethyl)picolinate is a substituted pyridine derivative containing a reactive bromomethyl group, making it a valuable electrophilic intermediate in the synthesis of complex organic molecules. Its properties are summarized below.

Property	Value	Source
CAS Number	116986-09-5	[1] [2]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [2]
Molecular Weight	230.06 g/mol	[2]
IUPAC Name	methyl 3-(bromomethyl)pyridine-2-carboxylate	[1]
Synonyms	Methyl 3-(bromomethyl)pyridine-2-carboxylate, 3-Bromomethylpyridine-2-carboxylic acid, methyl ester	[2]
Physical Form	Solid	[1]
Boiling Point	338.6 °C at 760 mmHg	[2]
Density	1.533 g/cm ³	[2]
Solubility	Soluble in ether, alcohols, and other organic solvents; slightly soluble in water.	[3]
Storage	2-8°C, under an inert atmosphere.	[1]

Synthesis

The synthesis of **Methyl 3-(bromomethyl)picolinate** typically involves the radical bromination of its precursor, Methyl 3-methylpicolinate. This reaction is generally carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)picolinate

This protocol is based on a well-established method for the benzylic bromination of related picolinate derivatives.[4]

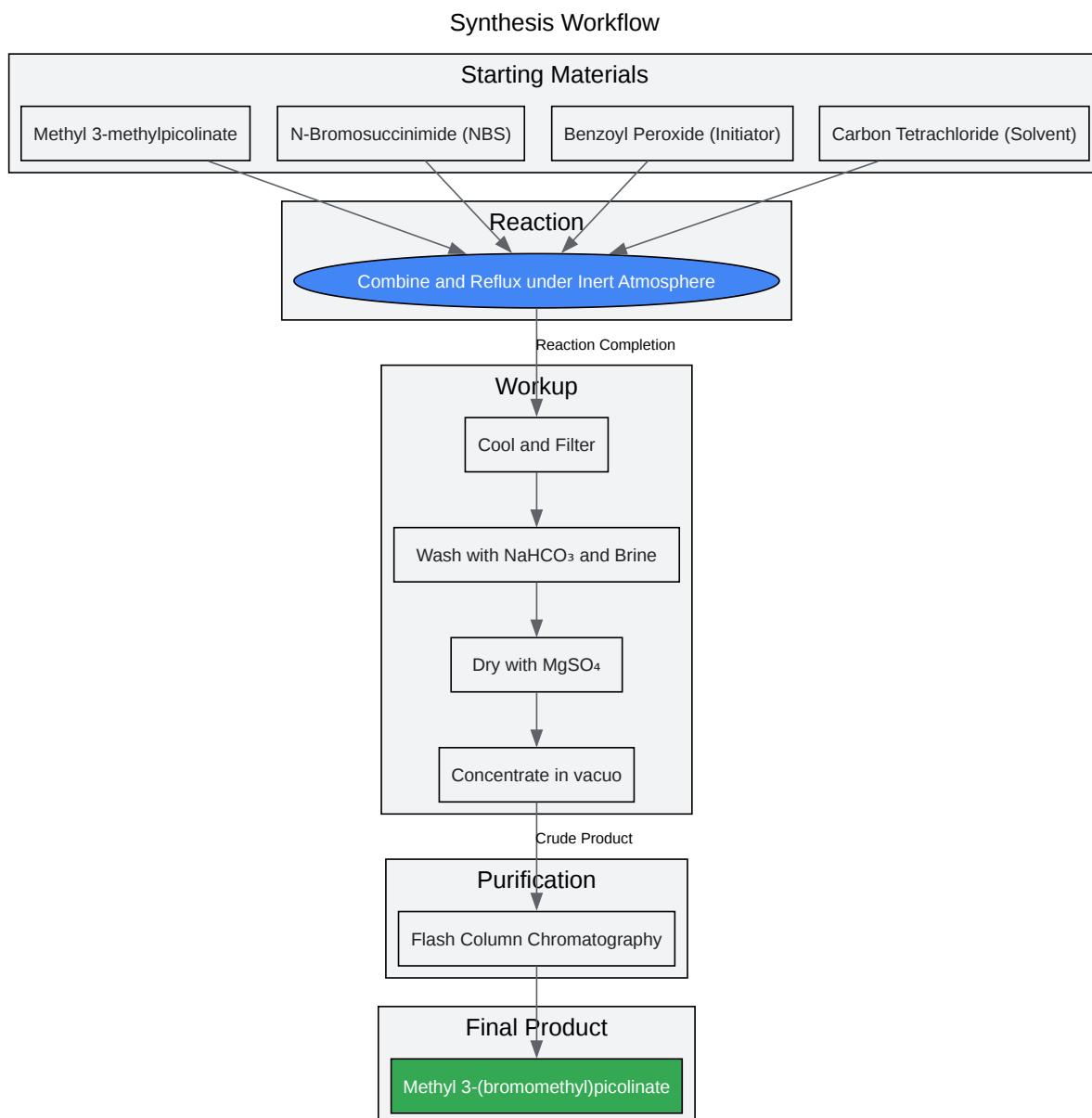
Materials:

- Methyl 3-methylpicolinate
- N-bromosuccinimide (NBS)
- Benzoyl peroxide (or AIBN)
- Carbon tetrachloride (CCl_4) or another suitable solvent
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Rotary evaporator
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methylpicolinate (1.0 equivalent) in carbon tetrachloride.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents) to the solution.
- Heat the reaction mixture to reflux under an inert atmosphere and irradiate with a heat lamp to facilitate radical initiation.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by flash column chromatography on silica gel to yield pure **Methyl 3-(bromomethyl)picolinate**.



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Caption: General workflow for the synthesis of **Methyl 3-(bromomethyl)picolinate**.

Reactivity and Applications in Drug Discovery

The primary utility of **Methyl 3-(bromomethyl)picolinate** in drug discovery stems from the reactivity of the bromomethyl group, which is an excellent electrophile for SN₂ reactions. This allows for the facile introduction of the picolinate moiety into a wide range of molecules, particularly those containing nucleophilic groups such as amines, thiols, and alcohols.

A significant application of this compound is in the synthesis of kinase inhibitors.^{[5][6]} Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and **Methyl 3-(bromomethyl)picolinate** can be used to construct fragments of these inhibitors.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol illustrates a typical reaction of **Methyl 3-(bromomethyl)picolinate** with a primary or secondary amine to form a more complex molecule, a common step in the synthesis of kinase inhibitors.

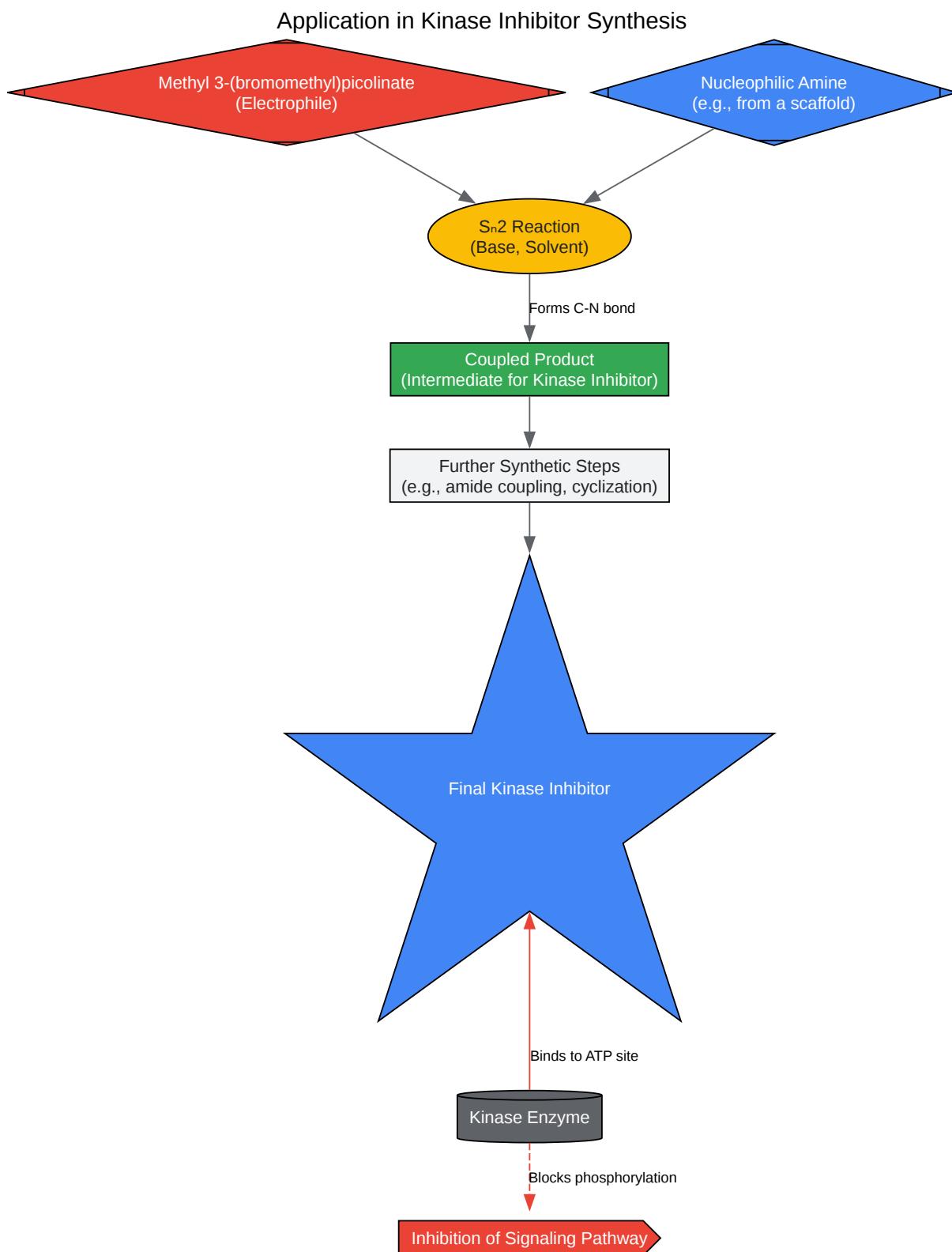
Materials:

- **Methyl 3-(bromomethyl)picolinate**
- A primary or secondary amine (e.g., a substituted aniline or piperazine derivative)
- A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
- A polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
- Standard laboratory glassware for organic synthesis
- Inert atmosphere setup

Procedure:

- Dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere.

- Add a solution of **Methyl 3-(bromomethyl)picolinate** (1.0-1.2 equivalents) in the same solvent dropwise to the stirred amine solution at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the resulting product by flash column chromatography or recrystallization.



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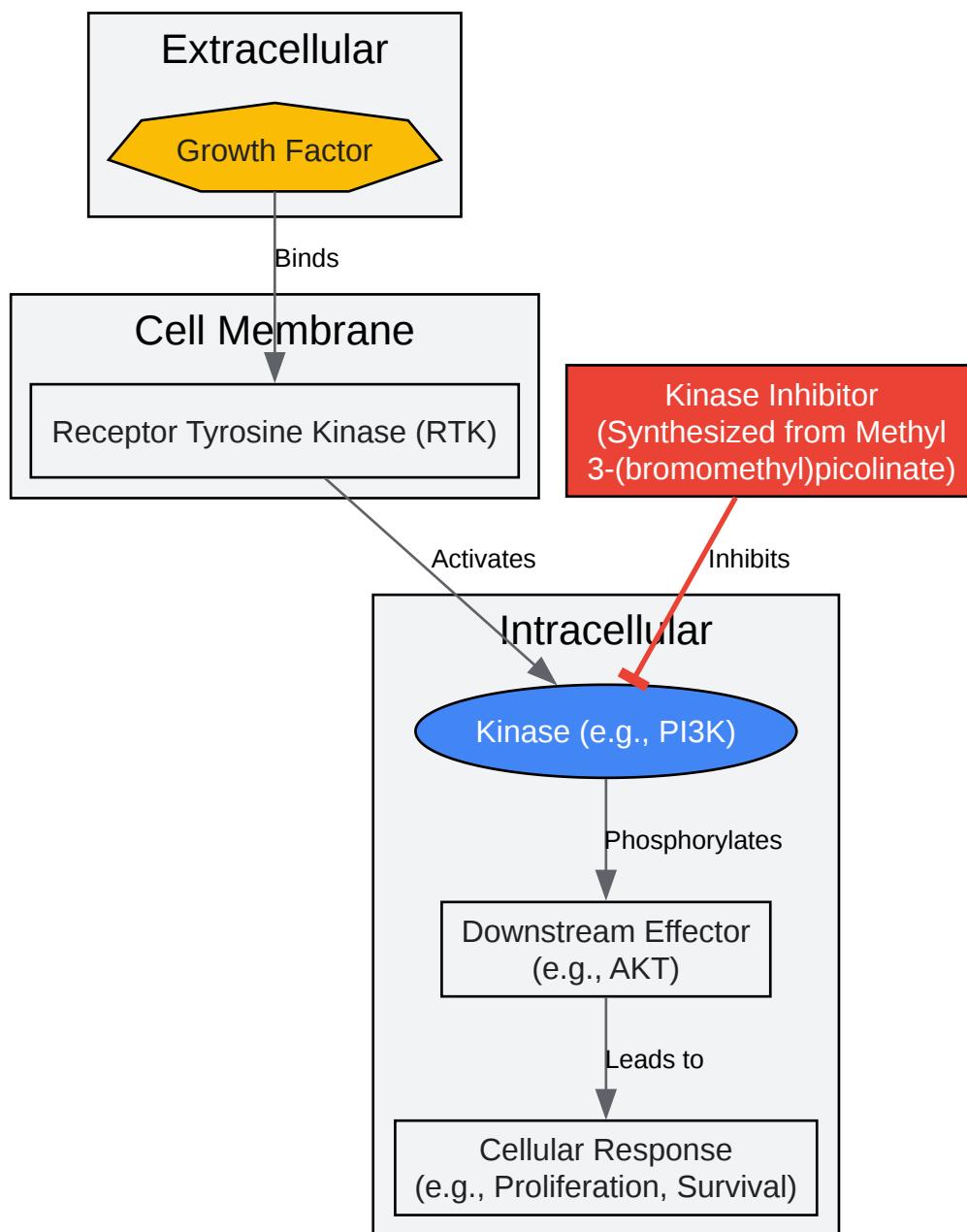
Caption: Logical workflow of using the compound in kinase inhibitor synthesis.

Involvement in Signaling Pathways

Methyl 3-(bromomethyl)picolinate itself does not directly interact with signaling pathways. Its significance lies in its use as a synthetic tool to create molecules that do. For instance, if used in the synthesis of a PI3K (phosphoinositide 3-kinase) inhibitor, the final compound would modulate the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival, and is often hyperactivated in cancer.[\[5\]](#)

The diagram below illustrates the general principle of how a kinase inhibitor, potentially synthesized using **Methyl 3-(bromomethyl)picolinate**, can interrupt a cellular signaling cascade.

Kinase Inhibitor Action on a Signaling Pathway



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Caption: Inhibition of a generic kinase signaling pathway.

Safety Information

Methyl 3-(bromomethyl)picolinate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[[1](#)]
- Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[[1](#)]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

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